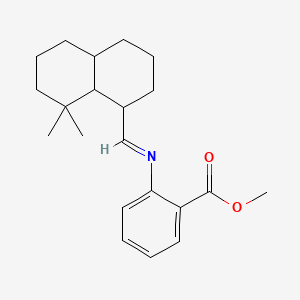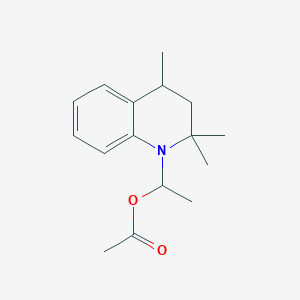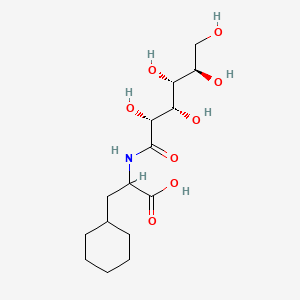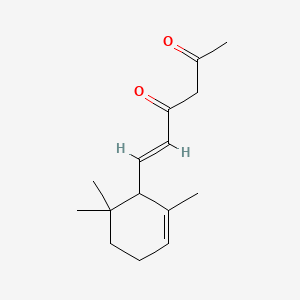
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It features a cyclohexene ring with three methyl groups and a conjugated dione system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Conjugated Dione System: The conjugated dione system is formed through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione system into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds, ethers, or esters.
Applications De Recherche Scientifique
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-6-(2,6,6-Trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione: shares similarities with other compounds such as:
Uniqueness
- The unique structure of this compound, with its conjugated dione system and specific placement of methyl groups, distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical reactivity and potential applications.
Propriétés
Numéro CAS |
95470-29-4 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(E)-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C15H22O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h6-8,14H,5,9-10H2,1-4H3/b8-7+ |
Clé InChI |
MDWSMUFPCWONGB-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CCCC(C1/C=C/C(=O)CC(=O)C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=CC(=O)CC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


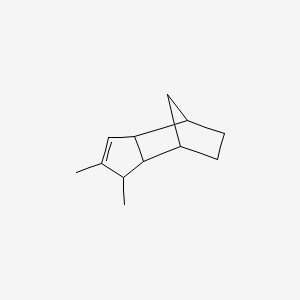
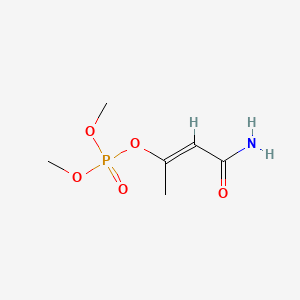
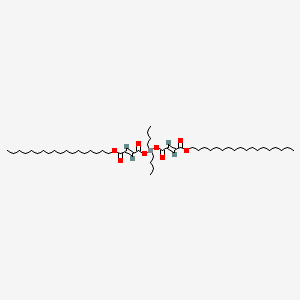
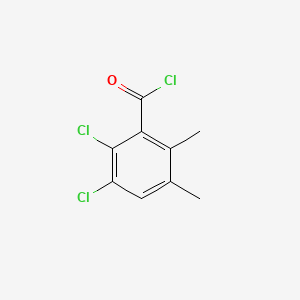
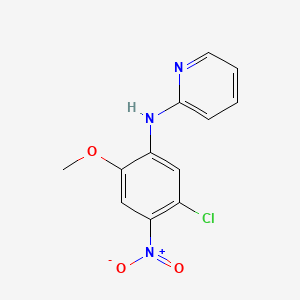
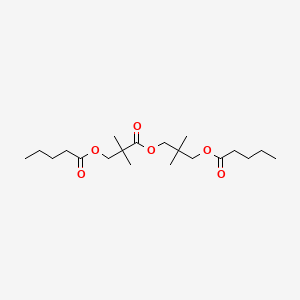

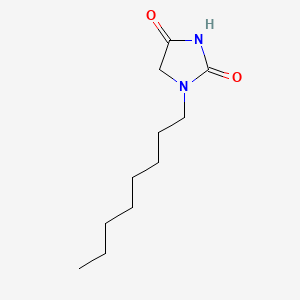
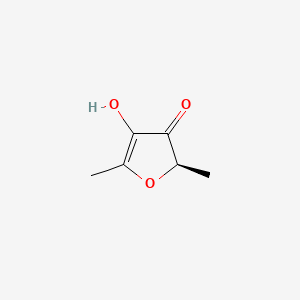
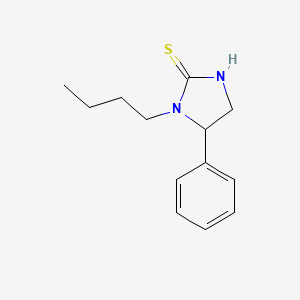
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
